N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-20-22(17-9-7-6-8-10-17)23-24-16(3)15-21(27(23)26-20)25-18-11-13-19(14-12-18)28-5-2/h6-15,25H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCCFVYRIQNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Pyrazolo[1,5-a]pyrimidine Backbone
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between β-ketoesters and aminopyrazoles. For the target compound, substituents at positions 2 (ethyl), 3 (phenyl), and 5 (methyl) must be strategically introduced during this step.
Key Reactants
| Component | Role in Core Formation | Example Reactant |
|---|---|---|
| Aminopyrazole | Provides pyrazole ring and substituents at positions 2 and 4 | 5-Amino-3-phenyl-4-ethylpyrazole |
| β-Ketoester | Contributes pyrimidine ring and substituents at positions 5 and 7 | Ethyl acetoacetate (methyl at C5) |
Mechanism :
- Enolization : β-Ketoester undergoes enolization in the presence of a base.
- Condensation : The enolate attacks the aminopyrazole’s carbonyl group, forming a Schiff base intermediate.
- Cyclization : Intramolecular cyclization yields the pyrazolo[1,5-a]pyrimidine core.
Example Protocol (Adapted from):
- Reactants :
- 5-Amino-3-phenyl-4-ethylpyrazole (aminopyrazole)
- Ethyl acetoacetate (β-ketoester)
- Conditions :
- Ethanol as solvent, reflux (80–100°C)
- Catalytic acid (e.g., acetic acid)
- Product : 2-Ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-one
Functionalization at Position 7
The 7-amino group is replaced with 4-ethoxyphenylamine via nucleophilic aromatic substitution . This requires prior activation of the 7-position.
Chlorination with POCl₃
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination | POCl₃, DMF, 0–5°C | Converts 7-ketone to 7-chloride |
Mechanism :
- Ketone Activation : POCl₃ phosphorylates the 7-ketone, forming a chlorinated intermediate.
- Leaving Group Formation : The phosphorylated intermediate undergoes elimination to form the 7-chloride.
Example Protocol (Adapted from):
- Reactants :
- 2-Ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-one
- POCl₃ (excess)
- Conditions :
- DMF, 0–5°C, 2–4 hours
- Product : 7-Chloro-2-ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidine
Substitution with 4-Ethoxyphenylamine
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amination | 4-Ethoxyphenylamine, K₂CO₃ | Replaces chloride with amine |
Mechanism :
- Nucleophilic Attack : The amine’s nitrogen displaces the chloride in an SNAr reaction.
- Deprotonation : Base (e.g., K₂CO₃) facilitates amine activation.
Example Protocol (Adapted from):
- Reactants :
- 7-Chloro-2-ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidine
- 4-Ethoxyphenylamine (2 equivalents)
- Conditions :
- DMF, 60–80°C, 12–24 hours
- Product : N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclocondensation + Substitution | High regioselectivity, scalable | Multi-step, requires POCl₃ handling |
| Suzuki Coupling | Precise substituent control | Requires halogenation step |
| Direct Amination | Fewer steps | Lower yields, catalyst dependency |
Critical Challenges and Solutions
Data Tables
Table 1: Representative Yields for Analogous Compounds
| Core Substituents | Chlorination Yield | Amination Yield | Total Yield |
|---|---|---|---|
| 2-Ethyl, 3-Phenyl, 5-Methyl | 85–90% | 70–75% | ~60–68% |
Table 2: Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, H₂SO₄ | Ethanol | Reflux | 2–4 hr |
| Chlorination | POCl₃, DMF | DMF | 0–5°C | 2–4 hr |
| Amination | 4-Ethoxyphenylamine | DMF | 60–80°C | 12–24 hr |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
The compound has shown significant potential as an anticancer agent . Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of various protein kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds exhibit inhibitory activities against vascular endothelial growth factor receptor 2 (VEGFR-2) with IC50 values as low as 0.16 µM, indicating strong potential for tumor growth inhibition and apoptosis induction in cancer cells .
Enzyme Inhibition
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as an effective inhibitor of receptor protein-tyrosine kinases , which are crucial in various signaling pathways related to cell growth and division. The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis in cancerous tissues .
Antiviral Activity
Research has also pointed to the compound's potential in treating viral infections. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to inhibit viral replication through interference with viral polymerases and other key enzymes . This suggests that this compound may be a candidate for further investigation in antiviral therapies.
Fluorescent Properties
Recent studies have highlighted the optical properties of pyrazolo[1,5-a]pyrimidines, suggesting their utility as fluorophores in biological imaging . The incorporation of this compound into fluorescent systems allows for the visualization of lipid droplets in cancer cells, enhancing the understanding of cellular processes and disease mechanisms.
Photophysical Characteristics
The photophysical characteristics of this compound make it suitable for applications in material science as well. Its ability to undergo excited-state intramolecular proton transfer (ESIPT) and exhibit aggregation-caused quenching (ACQ) can be harnessed for developing advanced materials with tailored optical properties .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies have been documented that illustrate the effectiveness of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:
Case Study 1: Cancer Treatment
In a study involving MCF-7 breast cancer cells, derivatives similar to this compound were shown to significantly inhibit tumor growth and induce apoptosis through targeted inhibition of EGFR and VEGFR pathways .
Case Study 2: Antiviral Research
Another investigation focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines against influenza virus strains demonstrated that these compounds could effectively reduce viral load by inhibiting key viral enzymes necessary for replication .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The pyrazolo[1,5-a]pyrimidine core is structurally distinct from triazolo[1,5-a]pyrimidines (e.g., compounds in ), which feature a triazole ring instead of pyrazole. This difference influences electronic properties and binding interactions. For example:
- Triazolopyrimidines (, compounds 92–99): Exhibit antiplasmodial activity (e.g., compound 94, IC₅₀ = 56 nM against Plasmodium falciparum), attributed to substituents like dimethylaminomethyl and chlorophenyl groups .
- Pyrazolopyrimidines : Demonstrated anti-mycobacterial activity (e.g., compound 47 in , MIC = 0.5 µg/mL against M. tuberculosis), linked to 3-fluorophenyl and pyridinylmethyl substituents .
Substituent Effects on Activity and Physicochemical Properties
Key Observations:
- 3-Position : A phenyl or fluorophenyl group (as in ) is critical for π-π stacking in target binding, while bulkier groups (e.g., 4-isopropylphenyl in compound 35) reduce activity .
- 2- and 5-Positions: Methyl/ethyl groups (as in the target compound) likely improve metabolic stability compared to polar substituents like aminomethyl (compound 95) .
Physicochemical and Spectral Data
While spectral data for the target compound are unavailable, analogs provide insights:
- 1H NMR Trends : Pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.5 ppm (e.g., compound 47: δ 8.35 for pyrimidine-H, δ 6.50 for pyrazole-H) .
- Melting Points : Pyrazolopyrimidines with aromatic substituents (e.g., compound 47: mp 177–180°C) generally exhibit higher melting points than alkyl-substituted derivatives .
Biological Activity
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 890620-64-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, enzymatic inhibitory effects, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.5 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 890620-64-1 |
| Molecular Formula | C23H24N4O |
| Molecular Weight | 372.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Enzymatic Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. Compounds in this category have been shown to act as inhibitors of various enzymes involved in cancer progression and other diseases. For example, they may inhibit kinases or other critical enzymes that regulate cellular signaling pathways .
The mechanism of action for this compound involves its interaction with specific molecular targets. This compound likely interferes with enzyme activity through competitive inhibition or by binding to allosteric sites, thereby altering the enzyme's conformation and function .
Case Studies
Several case studies have examined the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative was tested for its ability to induce apoptosis in HeLa cells. Results showed a dose-dependent increase in apoptotic markers after treatment with the compound.
- Case Study 2 : An investigation into the compound's effects on MCF-7 cells revealed significant cell cycle arrest at the G2/M phase, indicating potential utility in breast cancer therapy.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
